1-(3,4-Dimethoxyphenyl)-5-hydroxy-7-(4-methoxyphenyl)heptan-3-one

Description

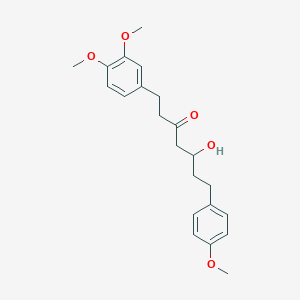

1-(3,4-Dimethoxyphenyl)-5-hydroxy-7-(4-methoxyphenyl)heptan-3-one is a diarylheptanoid characterized by a central heptan-3-one backbone substituted with two aryl groups: a 3,4-dimethoxyphenyl group at position 1 and a 4-methoxyphenyl group at position 7, with a hydroxyl group at position 5 (Figure 1). The methoxy substitutions likely enhance metabolic stability compared to hydroxylated analogs, which are more prone to phase II metabolism (e.g., glucuronidation) .

Properties

CAS No. |

648916-72-7 |

|---|---|

Molecular Formula |

C22H28O5 |

Molecular Weight |

372.5 g/mol |

IUPAC Name |

1-(3,4-dimethoxyphenyl)-5-hydroxy-7-(4-methoxyphenyl)heptan-3-one |

InChI |

InChI=1S/C22H28O5/c1-25-20-11-6-16(7-12-20)4-9-18(23)15-19(24)10-5-17-8-13-21(26-2)22(14-17)27-3/h6-8,11-14,18,23H,4-5,9-10,15H2,1-3H3 |

InChI Key |

JUPUTAQAPJGVKA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(CC(=O)CCC2=CC(=C(C=C2)OC)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-5-hydroxy-7-(4-methoxyphenyl)heptan-3-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 4-methoxybenzaldehyde.

Aldol Condensation: The first step involves an aldol condensation reaction between 3,4-dimethoxybenzaldehyde and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the intermediate product.

Reduction: The intermediate product is then subjected to a reduction reaction using a reducing agent such as sodium borohydride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-5-hydroxy-7-(4-methoxyphenyl)heptan-3-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents for nucleophilic substitution include alkyl halides and strong bases.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-5-hydroxy-7-(4-methoxyphenyl)heptan-3-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating neuroinflammatory diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-5-hydroxy-7-(4-methoxyphenyl)heptan-3-one involves its interaction with various molecular targets and pathways. It has been shown to inhibit the nuclear translocation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the phosphorylation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 . These pathways are involved in the regulation of inflammatory responses, and their inhibition can lead to reduced production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substitution Patterns

Key structural differences among analogs lie in the position and type of substituents (hydroxy vs. methoxy groups) on the phenyl rings and the stereochemistry of the hydroxyl group. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Analogs

Note: SKI-178 shares the 3,4-dimethoxyphenyl group but incorporates a heterocyclic scaffold.

Impact of Substituents on Physicochemical Properties

- Methoxy vs. Hydroxy Groups :

- Methoxy substituents (target compound) increase lipophilicity, enhancing membrane permeability but reducing water solubility compared to hydroxylated analogs .

- Hydroxylated analogs (e.g., , Compound 3) exhibit higher polarity, favoring solubility in polar solvents and interaction with hydrophilic biological targets .

Spectral and Analytical Data

While detailed spectral data for the target compound are unavailable in the evidence, analogs are typically characterized by:

Biological Activity

1-(3,4-Dimethoxyphenyl)-5-hydroxy-7-(4-methoxyphenyl)heptan-3-one is a synthetic compound with notable biological activity. Its structure comprises a heptanone backbone substituted with hydroxyl and methoxy groups, which contribute to its pharmacological properties. This article reviews the biological activities associated with this compound, supported by relevant data tables and research findings.

- Molecular Formula : C22H28O5

- Molecular Weight : 372.455 g/mol

- CAS Number : 648916-72-7

The compound has a complex structure that influences its interaction with biological systems. The presence of multiple methoxy and hydroxyl groups enhances its potential for diverse biological activities.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in this compound may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Table 1: Antioxidant Activity Comparison

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. The structural features, including the methoxy and hydroxyl groups, are thought to enhance its interaction with cancer cell pathways.

Case Study: Cytotoxicity against Cancer Cell Lines

In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against Jurkat T-cells and A-431 epidermoid carcinoma cells, showing promising results in inhibiting cell proliferation.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Jurkat | TBD | Induction of apoptosis |

| A-431 | TBD | Cell cycle arrest |

Anti-inflammatory Effects

The compound's anti-inflammatory potential is also noteworthy. Compounds with similar phenolic structures have been reported to inhibit pro-inflammatory cytokines, suggesting that this compound may modulate inflammatory responses.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The hydroxyl groups donate electrons to neutralize free radicals.

- Cytotoxic Mechanism : Induction of apoptosis through mitochondrial pathways.

- Anti-inflammatory Pathway : Inhibition of NF-kB signaling pathways leading to reduced cytokine production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.